molecular formula C5H11N5 B13144832 N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine

N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No.: B13144832
M. Wt: 141.18 g/mol
InChI Key: KJXHTILHHUZNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with dimethylamine. The process can be summarized as follows:

    Starting Material: Cyanuric chloride.

    Reagent: Dimethylamine.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of cyanuric chloride.

    Reaction Conditions: The reaction is usually carried out at low temperatures to control the reactivity of cyanuric chloride.

The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by dimethylamine groups, forming the desired triazine compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

    Catalysts: Sometimes used to enhance the reaction rate and selectivity.

    Purification: Techniques such as crystallization or distillation are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield triazine oxides.

    Reduction: May produce triazine amines.

    Substitution: Results in various substituted triazine derivatives.

Scientific Research Applications

N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets. These targets can include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It can bind to receptors, modulating cellular responses.

    DNA/RNA: Potential interactions with genetic material, influencing gene expression and cellular functions.

Comparison with Similar Compounds

N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

    Melamine: Known for its use in resins and plastics.

    Cyanuric Acid: Used in swimming pool disinfectants and herbicides.

    Hexamethylmelamine: An antitumor agent used in cancer treatment.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its synthesis, chemical reactivity, and potential uses in scientific research make it an important subject of study. Understanding its mechanism of action and comparing it with similar compounds further highlights its unique characteristics and potential benefits.

Properties

Molecular Formula

C5H11N5

Molecular Weight

141.18 g/mol

IUPAC Name

6-N,6-N-dimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine

InChI

InChI=1S/C5H11N5/c1-10(2)5-8-3-7-4(6)9-5/h3H2,1-2H3,(H3,6,7,8,9)

InChI Key

KJXHTILHHUZNNH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NCN=C(N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.